![molecular formula C21H21ClN4O3S B13551865 N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B13551865.png)
N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-cyanophenyl group, a phenylethenesulfonyl group, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the chloro-cyanophenyl intermediate: This step involves the chlorination and cyanation of a suitable phenyl precursor.
Synthesis of the phenylethenesulfonyl piperazine: This involves the reaction of piperazine with a phenylethenesulfonyl chloride under basic conditions.
Coupling reaction: The final step involves coupling the chloro-cyanophenyl intermediate with the phenylethenesulfonyl piperazine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethenesulfonyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary amines.
Substitution: Products may include substituted phenyl derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving its molecular targets.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide: can be compared with other acetamides or piperazine derivatives.
This compound: can be compared with other compounds containing the phenylethenesulfonyl group.
Uniqueness
- The combination of the chloro-cyanophenyl group and the phenylethenesulfonyl piperazine moiety in a single molecule is unique and may confer specific chemical and biological properties not found in other compounds.
特性
分子式 |
C21H21ClN4O3S |
|---|---|
分子量 |
444.9 g/mol |
IUPAC名 |
N-(3-chloro-4-cyanophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C21H21ClN4O3S/c22-20-14-19(7-6-18(20)15-23)24-21(27)16-25-9-11-26(12-10-25)30(28,29)13-8-17-4-2-1-3-5-17/h1-8,13-14H,9-12,16H2,(H,24,27)/b13-8+ |
InChIキー |
OYLZBXYWNYPTRK-MDWZMJQESA-N |
異性体SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)C#N)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3 |
正規SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)C#N)Cl)S(=O)(=O)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}aceticacidhydrochloride](/img/structure/B13551782.png)
![N-[(2-chlorophenyl)methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13551787.png)
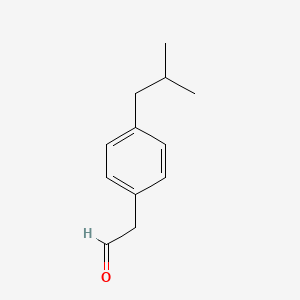


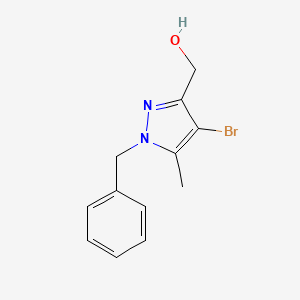
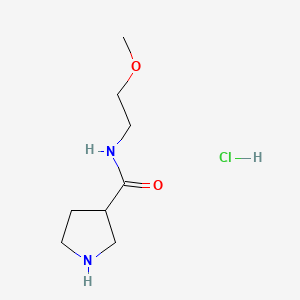

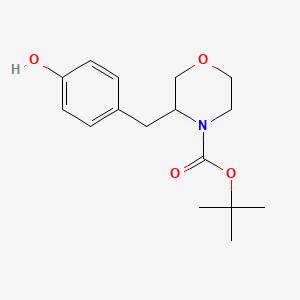
![3-[(fluorosulfonyl)oxy]phenylN-ethylcarbamate](/img/structure/B13551845.png)

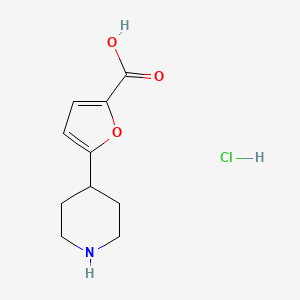
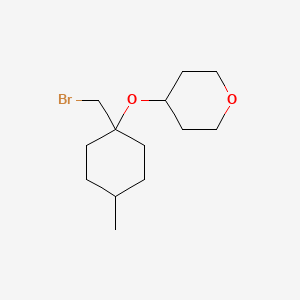
![Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13551872.png)
